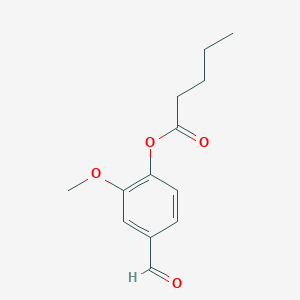
Pentanoic acid, 4-formyl-2-methoxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 4-formyl-2-methoxyphenyl ester is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a pentanoic acid moiety esterified with a 4-formyl-2-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-formyl-2-methoxyphenyl ester typically involves the esterification of pentanoic acid with 4-formyl-2-methoxyphenol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 4-formyl-2-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 4-carboxy-2-methoxyphenyl pentanoate.
Reduction: 4-hydroxymethyl-2-methoxyphenyl pentanoate.
Substitution: Various substituted phenyl pentanoates depending on the nucleophile used.
Scientific Research Applications
Pentanoic acid, 4-formyl-2-methoxyphenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of pentanoic acid, 4-formyl-2-methoxyphenyl ester involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester moiety can also interact with lipid membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 4-oxo-, 2-methylpropyl ester: Similar in structure but with a different substituent on the phenyl ring.
Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester: Contains a hydroxyl group instead of a formyl group.
Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Pentanoic acid, 4-formyl-2-methoxyphenyl ester is unique due to the presence of both a formyl and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
125261-96-3 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(4-formyl-2-methoxyphenyl) pentanoate |
InChI |
InChI=1S/C13H16O4/c1-3-4-5-13(15)17-11-7-6-10(9-14)8-12(11)16-2/h6-9H,3-5H2,1-2H3 |
InChI Key |
HJTALWDAUWWRBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=C(C=C(C=C1)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















